molecular formula C14H17NO B254936 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline

1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B254936
M. Wt: 215.29 g/mol
InChI Key: LLDXRZZWHKLVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline, also known as MBTHQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This molecule belongs to the class of tetrahydroquinolines, which have been studied for their biological activities, including anticancer, antiviral, and antimicrobial properties. In

Mechanism of Action

The mechanism of action of 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but several studies have suggested that it may act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/AKT/mTOR pathway. In addition, this compound has been shown to inhibit angiogenesis by downregulating VEGF expression. In hepatitis C virus-infected cells, this compound has been shown to inhibit viral replication by inhibiting the NS5B polymerase. The exact mechanism of action of this compound against dengue virus and plant pathogens is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In addition, this compound has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. In hepatitis C virus-infected cells, this compound has been shown to inhibit viral replication. In plant pathogens, this compound has been shown to inhibit the growth of several bacterial and fungal species.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline is its synthetic accessibility, which allows for the production of large quantities of the compound. In addition, this compound has been shown to have low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline. One potential direction is the development of this compound as a therapeutic agent for cancer and viral infections. Another potential direction is the use of this compound as a building block for the synthesis of novel materials with unique properties. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential applications in agriculture.

Synthesis Methods

The synthesis of 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline involves the reaction of 3-methyl-2-butenoyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as sodium carbonate. The reaction yields this compound as a yellow solid with a melting point of 68-70°C. This method has been successfully used by several researchers to obtain this compound with high purity and yield.

Scientific Research Applications

1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been investigated for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been studied for its anticancer activity. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been investigated for its antiviral activity against hepatitis C virus and dengue virus. In agriculture, this compound has been studied for its potential use as a pesticide due to its antimicrobial activity against plant pathogens. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-3-methylbut-2-en-1-one

InChI

InChI=1S/C14H17NO/c1-11(2)10-14(16)15-9-5-7-12-6-3-4-8-13(12)15/h3-4,6,8,10H,5,7,9H2,1-2H3

InChI Key

LLDXRZZWHKLVLL-UHFFFAOYSA-N

SMILES

CC(=CC(=O)N1CCCC2=CC=CC=C21)C

Canonical SMILES

CC(=CC(=O)N1CCCC2=CC=CC=C21)C

Origin of Product

United States

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